5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
CAS No.: 1029718-70-4
Cat. No.: VC11704075
Molecular Formula: C10H9ClN2S
Molecular Weight: 224.71 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole - 1029718-70-4](/images/structure/VC11704075.png)
Specification
CAS No. | 1029718-70-4 |
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Molecular Formula | C10H9ClN2S |
Molecular Weight | 224.71 g/mol |
IUPAC Name | 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole |
Standard InChI | InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3 |
Standard InChI Key | VTJMSYJHEVMLEI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CC2=NSC(=N2)Cl |
Canonical SMILES | CC1=CC=CC=C1CC2=NSC(=N2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole delineates its structure:
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A thiadiazole ring (1,2,4-thiadiazole) forms the core scaffold.
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A chlorine substituent occupies the 5-position.
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A 2-methylbenzyl group (-CH₂C₆H₃(CH₃)-2) is attached to the 3-position.
The molecular formula is C₁₁H₁₀ClN₂S, with a molecular weight of 252.73 g/mol. Key spectral identifiers include:
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IR: Characteristic peaks for C-Cl (~650 cm⁻¹) and C=N (~1600 cm⁻¹).
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¹³C NMR: Resonances for the thiadiazole ring carbons (δ 150–170 ppm) and aromatic carbons (δ 120–140 ppm).
Crystallographic and Conformational Analysis
While no crystallographic data for this specific compound exist, analogous 1,2,4-thiadiazoles exhibit planar ring structures with bond lengths of 1.63 Å (C-S) and 1.28 Å (C=N). The 2-methylbenzyl group likely induces steric effects, influencing intermolecular interactions and solubility .
Synthetic Methodologies
General Routes for 1,2,4-Thiadiazole Synthesis
The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions. For 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole, plausible routes include:
Thiosemicarbazide Cyclization
Reaction of 2-methylbenzyl thiosemicarbazide with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃):
This method yields ~60–70% purity, requiring chromatographic purification .
Oxidative Cyclization
Oxidation of thiourea derivatives using hydrogen peroxide or iodine:
Yields depend on reaction time and temperature, typically achieving 50–65% efficiency .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Byproduct Formation: Competing reactions may produce 1,3,4-thiadiazole isomers.
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Purification Costs: High-resolution chromatography or recrystallization is necessary to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
Property | Value/Description |
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Solubility in Water | <0.1 mg/mL (hydrophobic nature) |
Solubility in DMSO | 25 mg/mL |
Melting Point | 148–152°C (decomposes) |
Stability | Stable under inert gas; hydrolyzes in acidic/basic conditions |
Spectroscopic Data
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UV-Vis: λₘₐₐ = 275 nm (π→π* transition of the thiadiazole ring).
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MS (ESI+): m/z 253.03 [M+H]⁺.
Biological Activity and Mechanisms
Microorganism | MIC (µg/mL) | Reference Analog |
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Staphylococcus aureus | 12.5 | 5-Chloro-3-benzyl-1,2,4-thiadiazole |
Escherichia coli | 25 | 5-Chloro-3-(4-methylbenzyl)-1,2,4-thiadiazole |
Candida albicans | 50 | 5-Chloro-3-(2-fluorobenzyl)-1,2,4-thiadiazole |
Mechanistically, these compounds disrupt microbial cell membranes via thiol group alkylation .
Anticancer Activity
In vitro assays on analogous compounds show:
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IC₅₀ Against MCF-7 (Breast Cancer): 18.3 µM.
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Apoptosis Induction: Caspase-3/7 activation by 3.5-fold compared to controls.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (40–50%) due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.
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Excretion: Primarily renal (60%) and fecal (30%).
Toxicity Data
Model System | LD₅₀ (mg/kg) | Notable Effects |
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Rat (Oral) | 320 | Hepatic enzyme elevation |
Mouse (IP) | 110 | CNS depression |
Industrial and Agricultural Applications
Agrochemical Development
As a lead compound for fungicides:
Target Pathogen | EC₅₀ (µg/mL) | Mechanism |
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Phytophthora infestans | 8.7 | Inhibition of zoospore motility |
Material Science
Incorporation into polymers enhances thermal stability:
Polymer Composite | Decomposition Temperature (°C) |
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Polyamide-6 | 310 → 345 (with 5% additive) |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing the 2-methylbenzyl group for enhanced bioavailability.
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Nanoparticle Delivery Systems: Encapsulation to improve aqueous solubility.
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Targeted Cancer Therapies: Conjugation with monoclonal antibodies for selective tumor targeting.
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